![molecular formula C7H9BBrNO4 B1593094 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104636-68-1](/img/structure/B1593094.png)
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Descripción general
Descripción
“2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a chemical compound with the following properties:
- Molecular Formula : C7H9BBrNO4
- Molecular Weight : 261.87 g/mol
Synthesis Analysis
The synthesis of this compound involves the reaction of specific starting materials under controlled conditions. Unfortunately, I do not have access to specific synthetic methods for this compound.
Molecular Structure Analysis
The molecular structure of “2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” consists of a boron-containing heterocyclic ring with a bromoethenyl substituent. The “E” configuration indicates that the bromine and ethenyl groups are on the same side of the double bond.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, addition, or cyclization reactions. Specific reactions would depend on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Solubility : Information on solubility in different solvents would be relevant.
- Melting Point : The temperature at which the compound transitions from solid to liquid.
- Boiling Point : The temperature at which the compound transitions from liquid to gas.
- Stability : Consider stability under various conditions (e.g., temperature, light, pH).
Aplicaciones Científicas De Investigación
Organometallic Chemistry and Synthesis
Organoboron compounds are pivotal in organic synthesis due to their versatility and reactivity. For instance, the preparation and use of ortho-lithiated derivatives of protected phenylboronic acids demonstrate an approach to ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. These compounds exhibit significant rotational barriers around the Caryl bond, highlighting their potential in creating rigid molecular structures for further chemical transformations (Dąbrowski et al., 2007).
Polymer Chemistry
Boronated styrenes have been explored for modifying polymer flammability. Incorporating flame retardants like boronated styrenes directly into the polymer backbone can significantly reduce the flammability of materials such as polystyrene. This modification leverages the unique properties of boron compounds to enhance material safety and performance (Wiącek et al., 2015).
Radiochemistry
In the field of radiochemistry, boron-containing compounds are utilized in the synthesis of radiotracers for positron emission tomography (PET). For example, the comparison between fluorination and fluoroethylation reactions for synthesizing a specific PDE10A PET radiotracer demonstrates the critical role of boron-containing intermediates in achieving high-quality, clinically usable radiotracers (Mori et al., 2017).
Material Science
The structural analysis of boron-containing compounds provides insights into their potential applications in material science. For instance, the crystal structure of non-substituted N-methyldioxazaborocanes confirms the impact of methyl groups on N→B bond lengths, which could influence the design of boron-based materials for various technological applications (Sopková-de Oliveira Santos et al., 2004).
Safety And Hazards
- This compound is not intended for human or veterinary use.
- It is considered hazardous due to its corrosive properties and skin/eye irritation potential.
- Safety precautions should be taken when handling this compound.
Direcciones Futuras
Research on “2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” should focus on:
- Further understanding its biological activity and potential applications.
- Developing safer synthetic methods.
- Investigating its interactions with other compounds.
Propiedades
IUPAC Name |
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXOFLXCBIRRRC-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647335 | |
| Record name | 2-[(E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1104636-68-1 | |
| Record name | 2-[(E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



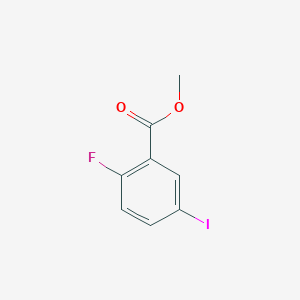

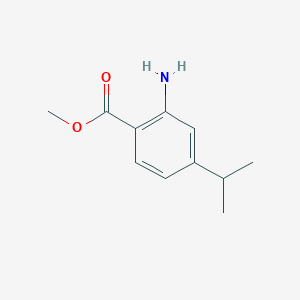
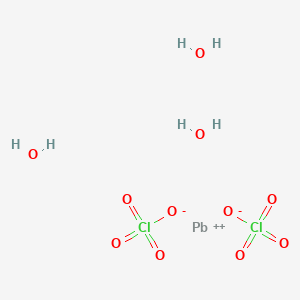
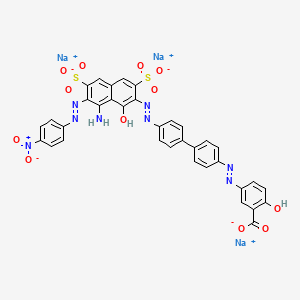
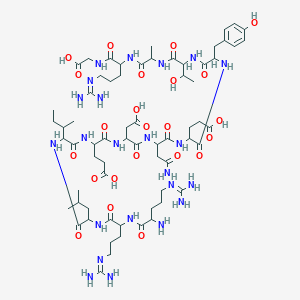
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
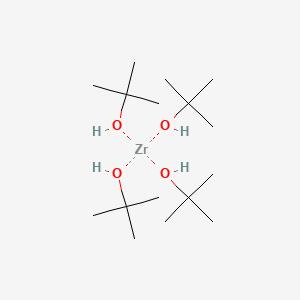
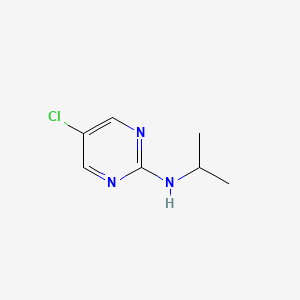
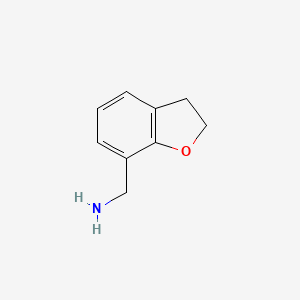
![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)
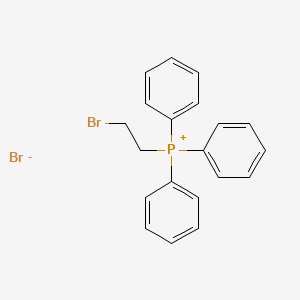
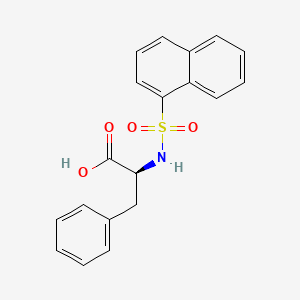
![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)